molecular formula C21H29Cl2FN2O2 B2834002 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 478784-95-1

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2834002
CAS No.: 478784-95-1
M. Wt: 431.37
InChI Key: QXSACABRXIMZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 2,4-dimethylphenol using an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the phenoxy intermediate with 4-(4-fluorophenyl)piperazine in the presence of a suitable base to form the piperazine derivative.

    Final Coupling and Hydrochloride Formation: The final step includes the coupling of the piperazine derivative with an appropriate alkylating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified hydrogenation states.

    Substitution: Substituted products with new alkyl or acyl groups.

Scientific Research Applications

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2,4-Dimethylphenoxy)-3-(4-(4-bromophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2,4-Dimethylphenoxy)-3-(4-(4-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2.2ClH/c1-16-3-8-21(17(2)13-16)26-15-20(25)14-23-9-11-24(12-10-23)19-6-4-18(22)5-7-19;;/h3-8,13,20,25H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSACABRXIMZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.